![molecular formula C21H23NO7 B14234447 2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid CAS No. 625833-53-6](/img/structure/B14234447.png)
2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentanoyl-azanediyl backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid typically involves the condensation reaction between phenol and levulinic acid in the presence of a Brønsted acid catalyst . This reaction is crucial for obtaining the desired product with high regioselectivity towards the p,p’-isomer, which is of industrial interest. Industrial production methods focus on optimizing this reaction to achieve high yields and purity .
Chemical Reactions Analysis
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers, including epoxy resins and polycarbonates.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyphenyl groups play a crucial role in binding to these targets, leading to various biochemical pathways being activated or inhibited. This compound’s ability to form stable complexes with other molecules is key to its mechanism of action .
Comparison with Similar Compounds
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid can be compared with similar compounds such as:
2,2-Bis(4-hydroxyphenyl)propane:
4,4’-Isopropylidenediphenol: This compound shares the hydroxyphenyl groups but has an isopropylidene linkage instead of the pentanoyl-azanediyl backbone.
The uniqueness of 2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
625833-53-6 |
|---|---|
Molecular Formula |
C21H23NO7 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[4,4-bis(4-hydroxyphenyl)pentanoyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C21H23NO7/c1-21(14-2-6-16(23)7-3-14,15-4-8-17(24)9-5-15)11-10-18(25)22(12-19(26)27)13-20(28)29/h2-9,23-24H,10-13H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
WSJXKYXLRWTTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)N(CC(=O)O)CC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


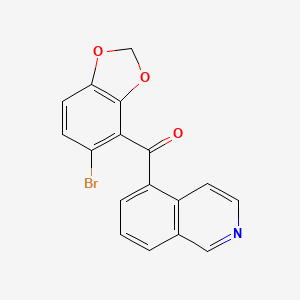
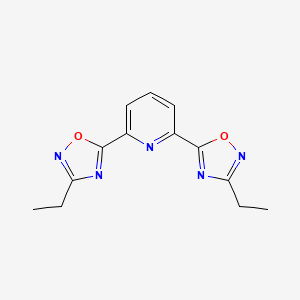
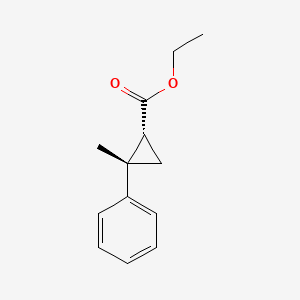
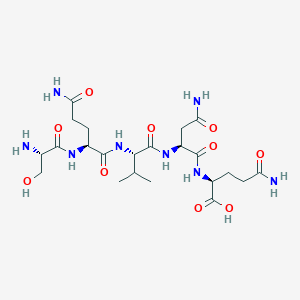
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)
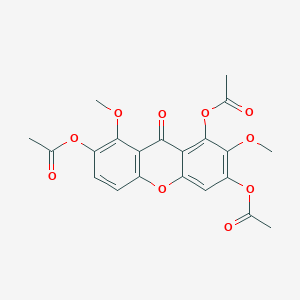
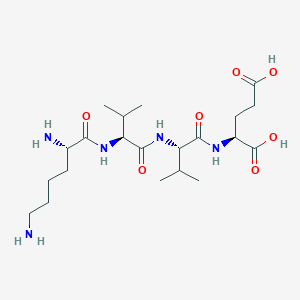
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
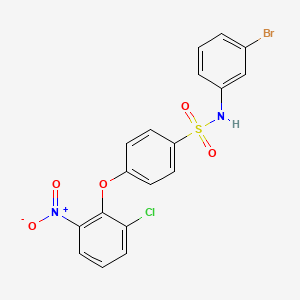
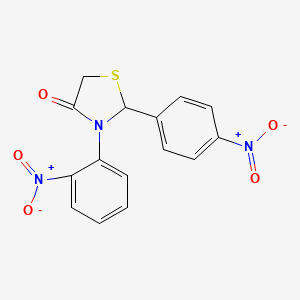
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
